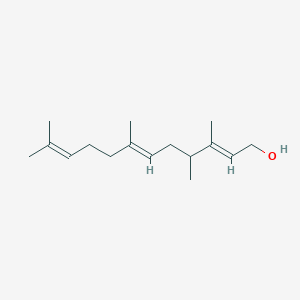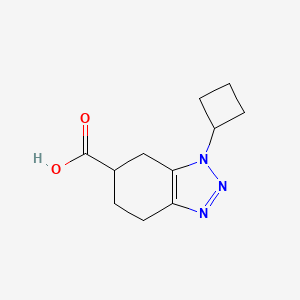
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound with the molecular formula C16H28O. It is a type of sesquiterpene alcohol, which is a class of naturally occurring terpenes. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: The polymerization of isoprene units to form a longer carbon chain.
Functional Group Introduction: Introduction of hydroxyl groups and double bonds through various chemical reactions, such as oxidation and reduction.
Methylation: Addition of methyl groups to specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled polymerization are commonly employed .
化学反应分析
Types of Reactions
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound’s effects are mediated through its ability to interact with these targets and influence cellular processes .
相似化合物的比较
Similar Compounds
Farnesol: A sesquiterpene alcohol with a similar structure but different functional groups.
Geraniol: Another terpene alcohol with a similar carbon skeleton but different double bond positions.
Nerolidol: A sesquiterpene alcohol with a similar structure but different stereochemistry.
Uniqueness
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC 名称 |
(2E,6E)-3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-6-8-14(3)9-10-15(4)16(5)11-12-17/h7,9,11,15,17H,6,8,10,12H2,1-5H3/b14-9+,16-11+ |
InChI 键 |
STLRNDLGNUYBKN-LQROKNPQSA-N |
手性 SMILES |
CC(C/C=C(\C)/CCC=C(C)C)/C(=C/CO)/C |
规范 SMILES |
CC(CC=C(C)CCC=C(C)C)C(=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)




![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)



